molecular formula C22H24N2O2 B11094460 (1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone

(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11094460
M. Wt: 348.4 g/mol
InChI Key: FDTZABFJZZAYNL-UHFFFAOYSA-N
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Description

(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid catalysts for electrophilic substitution, base catalysts for nucleophilic substitution

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various functionalized indole derivatives

Mechanism of Action

The mechanism of action of (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, methyl, and pyrrolidinyl groups contribute to its versatility in various applications, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(1-benzyl-5-methoxy-2-methylindol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H24N2O2/c1-16-21(22(25)23-12-6-7-13-23)19-14-18(26-2)10-11-20(19)24(16)15-17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3

InChI Key

FDTZABFJZZAYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)N4CCCC4

Origin of Product

United States

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